Cas no 1465480-75-4 (6-Azaspiro[3.4]octan-7-one)
6-Azaspiro[3.4]octan-7-one Chemical and Physical Properties
Names and Identifiers
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- 6-azaspiro[3.4]octan-7-one
- D73448
- CS-0067407
- SCHEMBL17925986
- Z1436536038
- SY283272
- HVBBARAIMIAVOW-UHFFFAOYSA-N
- EN300-181586
- 1465480-75-4
- AKOS017574341
- F8884-9188
- MFCD23726920
- 6-Aza-spiro[3.4]octan-7-one
- 6-Azaspiro[3.4]octan-7-one
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- MDL: MFCD23726920
- Inchi: 1S/C7H11NO/c9-6-4-7(5-8-6)2-1-3-7/h1-5H2,(H,8,9)
- InChI Key: HVBBARAIMIAVOW-UHFFFAOYSA-N
- SMILES: O=C1CC2(CN1)CCC2
Computed Properties
- Exact Mass: 125.084
- Monoisotopic Mass: 125.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.1
6-Azaspiro[3.4]octan-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XM803-100mg |
6-Azaspiro[3.4]octan-7-one |
1465480-75-4 | 95% | 100mg |
352.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XM803-50mg |
6-Azaspiro[3.4]octan-7-one |
1465480-75-4 | 95% | 50mg |
436CNY | 2021-05-07 | |
| TRC | A275536-100mg |
6-Azaspiro[3.4]octan-7-one |
1465480-75-4 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A275536-500mg |
6-Azaspiro[3.4]octan-7-one |
1465480-75-4 | 500mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A275536-1g |
6-Azaspiro[3.4]octan-7-one |
1465480-75-4 | 1g |
$ 410.00 | 2022-06-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS125000-100mg |
6-azaspiro[3.4]octan-7-one |
1465480-75-4 | 97% | 100mg |
¥573.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS125000-250mg |
6-azaspiro[3.4]octan-7-one |
1465480-75-4 | 97% | 250mg |
¥765.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS125000-500mg |
6-azaspiro[3.4]octan-7-one |
1465480-75-4 | 97% | 500mg |
¥1280.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS125000-1g |
6-azaspiro[3.4]octan-7-one |
1465480-75-4 | 97% | 1g |
¥1920.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS125000-5g |
6-azaspiro[3.4]octan-7-one |
1465480-75-4 | 97% | 5g |
¥5762.0 | 2024-04-24 |
6-Azaspiro[3.4]octan-7-one Suppliers
6-Azaspiro[3.4]octan-7-one Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 6-Azaspiro[3.4]octan-7-one
6-Azaspiro[3.4]octan-7-one: A Comprehensive Overview
The compound with CAS No. 1465480-75-4, commonly referred to as 6-Azaspiro[3.4]octan-7-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, in this case, the nitrogen atom at position 6. The spiro structure of this molecule contributes to its unique physical and chemical properties, making it a subject of interest for researchers exploring novel drug candidates and advanced materials.
6-Azaspiro[3.4]octan-7-one exhibits a bicyclic structure with a ketone group at position 7, which plays a crucial role in its reactivity and functional properties. Recent studies have highlighted its potential as a scaffold for drug design, particularly in the development of kinase inhibitors and other bioactive molecules. The nitrogen atom within the spiro system introduces additional flexibility and electronic diversity, enabling this compound to interact with various biological targets in innovative ways.
One of the most intriguing aspects of 6-Azaspiro[3.4]octan-7-one is its ability to undergo a variety of chemical transformations while maintaining its core spiro structure. Researchers have successfully employed this compound as a precursor for synthesizing more complex molecules with enhanced pharmacokinetic profiles. For instance, modifications to the ketone group have led to derivatives with improved solubility and bioavailability, making them promising candidates for therapeutic applications.
Recent advancements in computational chemistry have also shed light on the electronic properties of 6-Azaspiro[3.4]octan-7-one. Quantum mechanical calculations reveal that the nitrogen atom within the spiro system significantly influences the molecule's electron distribution, potentially enhancing its ability to participate in hydrogen bonding and other non-covalent interactions. These insights are particularly valuable for understanding how this compound might interact with biological macromolecules such as proteins and nucleic acids.
In terms of synthesis, 6-Azaspiro[3.4]octan-7-one can be prepared through a variety of methods, including ring-closing metathesis and multi-component reactions. These approaches not only offer efficient routes to the compound but also allow for fine-tuning of its substituents to achieve desired physicochemical properties. For example, introducing electron-donating or withdrawing groups can modulate the reactivity of the ketone group or alter the overall hydrophobicity of the molecule.
The application of 6-Azaspiro[3.4]octan-7-one extends beyond traditional drug discovery into areas such as material science and catalysis. Its rigid bicyclic structure makes it an attractive candidate for designing chiral catalysts or asymmetric induction agents. Additionally, preliminary studies suggest that this compound may exhibit interesting photophysical properties, opening up possibilities for its use in optoelectronic materials.
From an environmental perspective, understanding the degradation pathways of 6-Azaspiro[3.4]octan-7-one is crucial for assessing its potential impact on ecosystems. Recent research has focused on elucidating how this compound behaves under various environmental conditions, including aqueous and terrestrial environments. Initial findings indicate that it undergoes slow degradation under aerobic conditions, highlighting the need for further investigation into its persistence and bioaccumulation potential.
In conclusion, 6-Azaspiro[3.4]octan-7-one (CAS No. 1465480-75-4) is a versatile and intriguing molecule with a wide range of applications across multiple disciplines. Its unique spiro structure, combined with functional groups such as the ketone at position 7, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from medicinal chemistry to materials science.
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